6-Azaspiro[3.4]octan-2-ylmethanol
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Overview
Description
6-Azaspiro[3.4]octan-2-ylmethanol is a chemical compound with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol . It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system. This compound is typically found as a light yellow solid and is known for its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.4]octan-2-ylmethanol can be achieved through various synthetic routes. One common method involves the reaction of a spirocyclic ketone with an amine under reducing conditions. The reaction typically requires a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to convert the ketone to the corresponding alcohol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[3.4]octan-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Azaspiro[3.4]octan-2-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Azaspiro[3.4]octan-2-ylmethanol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spirocyclic ring can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their function .
Comparison with Similar Compounds
Similar Compounds
6-Azaspiro[3.4]octane: Lacks the hydroxyl group present in 6-Azaspiro[3.4]octan-2-ylmethanol.
6-Azaspiro[3.4]octan-2-one: Contains a ketone group instead of a hydroxyl group.
6-Azaspiro[3.4]octan-2-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both a spirocyclic structure and a hydroxyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
6-azaspiro[3.4]octan-2-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-5-7-3-8(4-7)1-2-9-6-8/h7,9-10H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZXVXPJKIJJOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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